molecular formula C23H15ClFN3O B11985562 2-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-4-quinolinecarbohydrazide

2-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-4-quinolinecarbohydrazide

Cat. No.: B11985562
M. Wt: 403.8 g/mol
InChI Key: HOSWTHPCWALQGJ-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N’-[(E)-(4-fluorophenyl)methylidene]-4-quinolinecarbohydrazide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a chlorophenyl group and a fluorophenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N’-[(E)-(4-fluorophenyl)methylidene]-4-quinolinecarbohydrazide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Hydrazide: The resulting 4-chlorophenylquinoline is then converted to the corresponding hydrazide by reacting it with hydrazine hydrate.

    Condensation with Fluorophenylmethylidene: Finally, the hydrazide is condensed with 4-fluorobenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N’-[(E)-(4-fluorophenyl)methylidene]-4-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N’-[(E)-(4-fluorophenyl)methylidene]-4-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells. Additionally, it can interact with microbial cell membranes, disrupting their integrity and causing cell lysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N’-[(E)-(4-methylphenyl)methylidene]-4-quinolinecarbohydrazide
  • 2-(4-chlorophenyl)-N’-[(E)-(4-bromophenyl)methylidene]-4-quinolinecarbohydrazide
  • 2-(4-chlorophenyl)-N’-[(E)-(4-iodophenyl)methylidene]-4-quinolinecarbohydrazide

Uniqueness

2-(4-chlorophenyl)-N’-[(E)-(4-fluorophenyl)methylidene]-4-quinolinecarbohydrazide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H15ClFN3O

Molecular Weight

403.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C23H15ClFN3O/c24-17-9-7-16(8-10-17)22-13-20(19-3-1-2-4-21(19)27-22)23(29)28-26-14-15-5-11-18(25)12-6-15/h1-14H,(H,28,29)/b26-14+

InChI Key

HOSWTHPCWALQGJ-VULFUBBASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N/N=C/C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN=CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.